molecular formula C8H9ClO2 B15162709 (S)-1-(4-Chlorophenyl)-1,2-ethanediol

(S)-1-(4-Chlorophenyl)-1,2-ethanediol

Cat. No.: B15162709
M. Wt: 172.61 g/mol
InChI Key: QIVMDIMEYSDOSD-MRVPVSSYSA-N
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Description

(S)-1-(4-Chlorophenyl)-1,2-ethanediol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorophenyl)-1,2-ethanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

(1S)-1-(4-chlorophenyl)ethane-1,2-diol

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1

InChI Key

QIVMDIMEYSDOSD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CO)O)Cl

Origin of Product

United States

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